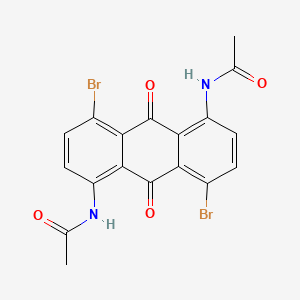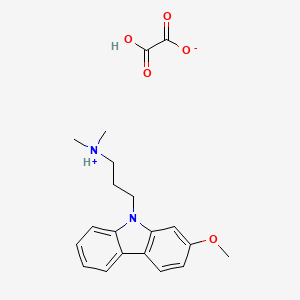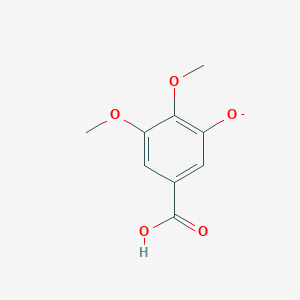
Einecs 264-903-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrapotassium; 1,5-dichloro-4,6-dioxo-1,3,5-triazin-2-olate;1,3,5-trichloro-1,3,5-triazinane-2,4,6-trione is a complex chemical compound that belongs to the class of triazine derivatives. This compound is known for its unique structural properties and its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetrapotassium; 1,5-dichloro-4,6-dioxo-1,3,5-triazin-2-olate;1,3,5-trichloro-1,3,5-triazinane-2,4,6-trione typically involves the reaction of cyanuric chloride with potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Cyanuric chloride+Potassium hydroxide→Tetrapotassium; 1,5-dichloro-4,6-dioxo-1,3,5-triazin-2-olate;1,3,5-trichloro-1,3,5-triazinane-2,4,6-trione
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized to maximize yield and purity, and it often involves the use of advanced techniques such as microwave irradiation to reduce reaction time and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Tetrapotassium; 1,5-dichloro-4,6-dioxo-1,3,5-triazin-2-olate;1,3,5-trichloro-1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:
Substitution Reactions: Replacement of chlorine atoms with other substituents.
Oxidation and Reduction Reactions: Involvement in redox processes.
Hydrolysis: Reaction with water leading to the breakdown of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted triazine derivatives, while hydrolysis may produce simpler triazine compounds .
Aplicaciones Científicas De Investigación
Tetrapotassium; 1,5-dichloro-4,6-dioxo-1,3,5-triazin-2-olate;1,3,5-trichloro-1,3,5-triazinane-2,4,6-trione has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other triazine derivatives.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for potential therapeutic applications, including anticancer and antimalarial activities.
Industry: Utilized in the production of herbicides, disinfectants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In the context of its anticancer properties, it may interfere with DNA replication and induce apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Cyanuric chloride: A precursor in the synthesis of various triazine derivatives.
1,3,5-Triazine-2,4,6-triol: Another triazine derivative with different functional groups.
2,4,6-Trichloro-1,3,5-triazine: A closely related compound with similar structural features.
Uniqueness
Tetrapotassium; 1,5-dichloro-4,6-dioxo-1,3,5-triazin-2-olate;1,3,5-trichloro-1,3,5-triazinane-2,4,6-trione is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its versatility and diverse applications make it a valuable compound in various scientific and industrial fields .
Propiedades
Número CAS |
64474-06-2 |
|---|---|
Fórmula molecular |
C15Cl11K4N15O15 |
Peso molecular |
1176.6 g/mol |
Nombre IUPAC |
tetrapotassium;1,5-dichloro-4,6-dioxo-1,3,5-triazin-2-olate;1,3,5-trichloro-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C3Cl3N3O3.4C3HCl2N3O3.4K/c4-7-1(10)8(5)3(12)9(6)2(7)11;4*4-7-1(9)6-2(10)8(5)3(7)11;;;;/h;4*(H,6,9,10);;;;/q;;;;;4*+1/p-4 |
Clave InChI |
NSUYGRHTCQVYET-UHFFFAOYSA-J |
SMILES canónico |
C1(=NC(=O)N(C(=O)N1Cl)Cl)[O-].C1(=NC(=O)N(C(=O)N1Cl)Cl)[O-].C1(=NC(=O)N(C(=O)N1Cl)Cl)[O-].C1(=NC(=O)N(C(=O)N1Cl)Cl)[O-].C1(=O)N(C(=O)N(C(=O)N1Cl)Cl)Cl.[K+].[K+].[K+].[K+] |
Descripción física |
(mono)-(trichloro)-tetra-(monopotassium dichloro)-penta-s-triazinetrione, dry appears as a white to yellow colored crystalline solid. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. May accelerate the burning of combustible materials. May explode under prolonged exposure to heat or fire. |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-[3-[3,5-bis[4-(4-formylphenyl)phenyl]-2,4,6-trimethylphenyl]-5-[4-(4-formylphenyl)phenyl]-2,4,6-trimethylphenyl]phenyl]benzaldehyde](/img/structure/B13747637.png)
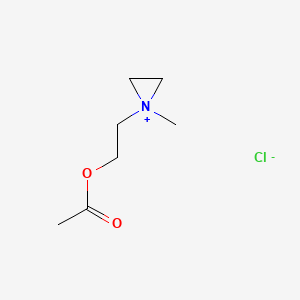
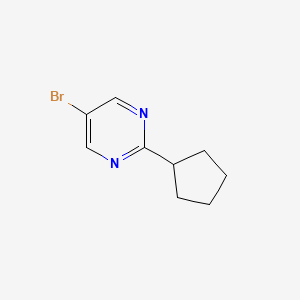
![Calcium 2,2'-({2-[bis(carboxymethyl)amino]ethyl}azanediyl)diacetate](/img/structure/B13747645.png)



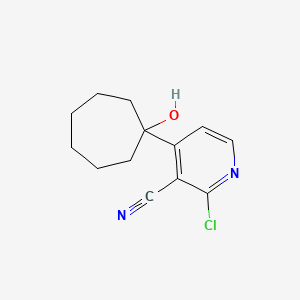
![acetic acid;benzyl N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-6-imino-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxohexan-2-yl]amino]-6-imino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]carbamate](/img/structure/B13747681.png)
